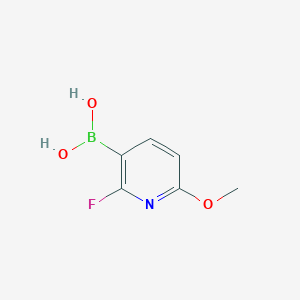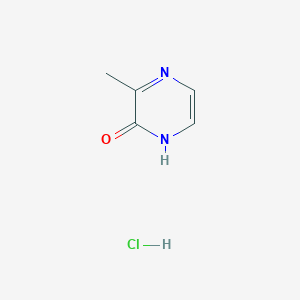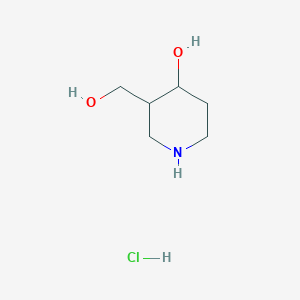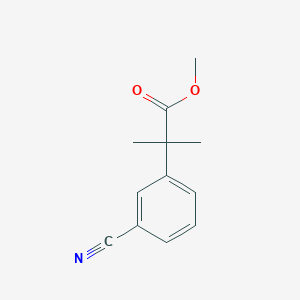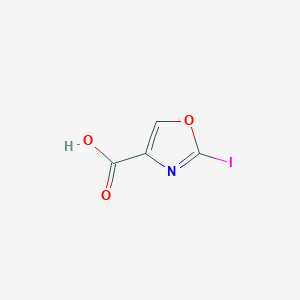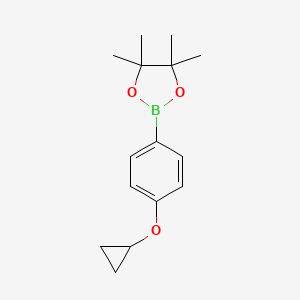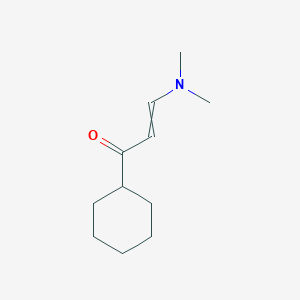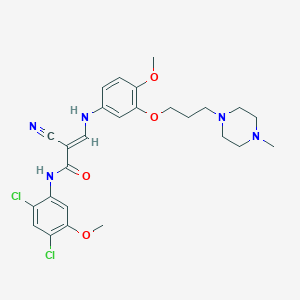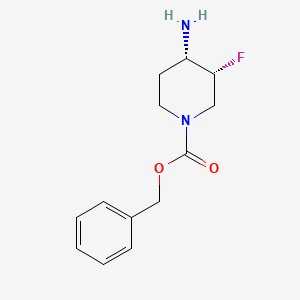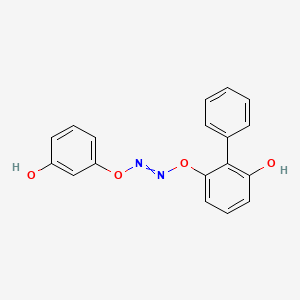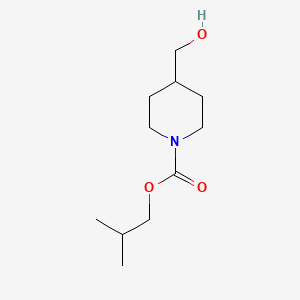
2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate is C11H21NO3 . It has a molecular weight of 215.29 . The InChI key, which is a unique identifier for chemical substances, is XITRBDLPZVGVDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, melting point, solubility, and stability. Unfortunately, the search results do not provide specific details on these properties for 2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate .Aplicaciones Científicas De Investigación
Mosquito Repellent Activity
A study investigated the mosquito repellent activity of diastereoisomeric compounds similar to "2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate", focusing on structural features essential for effectiveness. The presence of a chiral carbon with the S configuration in the piperidine ring was highlighted as crucial for the compound's three-dimensional arrangement and, consequently, its repellent efficacy (Natarajan et al., 2005).
CO2 Absorption Properties
Research on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, demonstrated the influence of molecular structural variations. The study provided insights into the kinetics of CO2 capture and the formation of carbamate derivatives, relevant for applications in carbon capture technologies (Robinson et al., 2011).
Synthetic Intermediates
Piperidine frameworks are utilized as synthetic intermediates in natural product synthesis and compounds with pharmacological interest. A study detailed the preparation and reactivity of piperidinedione derivatives, underlying their significance in the synthesis of various therapeutic agents (Ibenmoussa et al., 1998).
ACC Inhibitors
Novel piperidine derivatives have been synthesized and evaluated as acetyl-CoA carboxylase (ACC) inhibitors, showcasing potential for the reduction of hepatic de novo fatty acid synthesis. This research highlights the pharmaceutical applications of piperidine derivatives in metabolic diseases (Chonan et al., 2011).
Synthesis of Pyrrolidines and Piperidines
A novel synthesis method for 2,3-disubstituted pyrrolidines and piperidines from alpha-amino acid carbamates or amides was developed. This process is significant for creating compounds with applications in medicinal chemistry and drug development (Boto et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
2-methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9(2)8-15-11(14)12-5-3-10(7-13)4-6-12/h9-10,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPIIXOLVJDESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



